2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN2O3/c22-14-8-5-13(6-9-14)19-23-20(27-24-19)17-11-16-15-4-2-1-3-12(15)7-10-18(16)26-21(17)25/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOIXSDQDGHNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a member of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
| Property | Value |
|---|---|
| Chemical Formula | C27H20ClN3O5 |
| Molecular Weight | 501.92 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1373156-28-5 |
| PubChem CID | 57404472 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its role in enhancing the lipophilicity and bioavailability of compounds, which can improve their interaction with cellular membranes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms, such as chlorine in this compound, is believed to enhance its antibacterial efficacy by increasing lipophilicity and facilitating cellular uptake .
In a comparative study, derivatives of oxadiazole were tested against various bacterial strains, revealing inhibition zones ranging from 14 mm to 42 mm depending on the structure and substitution patterns .
Anticancer Activity
The benzochromene structure is associated with various pharmacological effects, including anticancer activity. Research indicates that compounds containing this scaffold can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .
In vitro studies have demonstrated that oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity in the micromolar range .
Case Studies
- Antimicrobial Efficacy Study : A recent publication assessed a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that the introduction of a chlorophenyl group significantly improved antibacterial activity compared to non-substituted analogs. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against S. aureus .
- Cytotoxicity Assessment : In another study focusing on anticancer properties, derivatives were evaluated for their effects on MCF-7 cells. Results indicated that compounds with a similar structural framework induced apoptosis at concentrations as low as 10 µM, suggesting a promising therapeutic potential against breast cancer .
Scientific Research Applications
Anticancer Activity
- Mechanism of Action : The oxadiazole derivatives have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of telomerase activity and induction of apoptosis in cancer cells. For instance, compounds featuring the oxadiazole ring have demonstrated significant cytotoxic effects against various cancer cell lines, such as breast and leukemia cells .
-
Case Studies :
- A study highlighted the efficacy of oxadiazole derivatives in inhibiting cancer cell proliferation, with specific compounds showing IC50 values lower than standard chemotherapeutics .
- Another research effort synthesized novel derivatives that exhibited potent anticancer activity against multiple human cancer cell lines, demonstrating the versatility of the oxadiazole scaffold in developing new anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Research indicates that derivatives containing the 1,2,4-oxadiazole moiety possess significant antibacterial and antifungal activities. These compounds target bacterial biosynthesis pathways, making them promising candidates for new antimicrobial therapies .
Pharmacological Significance
- Anti-inflammatory Effects : Compounds with the oxadiazole structure have shown anti-inflammatory properties, potentially useful in treating inflammatory diseases. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and mediators .
- Antioxidant Activity : The antioxidant properties of these compounds are noteworthy as they can mitigate oxidative stress-related diseases. Studies have reported that certain oxadiazole derivatives can scavenge free radicals effectively .
Summary Table of Biological Activities
| Activity Type | Mechanism/Target | Example Findings |
|---|---|---|
| Anticancer | Telomerase inhibition, apoptosis induction | IC50 values lower than standard drugs |
| Antimicrobial | Targeting bacterial biosynthesis | Significant activity against various pathogens |
| Anti-inflammatory | Inhibition of cytokines | Reduction in inflammation markers |
| Antioxidant | Free radical scavenging | Effective in reducing oxidative stress |
Chemical Reactions Analysis
Substitution Reactions at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes nucleophilic and electrophilic substitution, influenced by the electron-withdrawing chlorine atom on the phenyl group. Key reactions include:
Halogenation
-
Chlorination/Bromination : The 4-chlorophenyl group directs further halogenation at the para position of the oxadiazole ring under Friedel-Crafts conditions. For example, bromination with Br₂ in acetic acid yields 2-[3-(4-chloro-3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one with 72% efficiency .
-
Reagents : Bromine (Br₂), chlorine gas (Cl₂), or N-bromosuccinimide (NBS) in polar aprotic solvents like DMF.
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂ in CH₃COOH | Brominated derivative | 72 | |
| Chlorination | Cl₂, FeCl₃ | Dichloro derivative | 65 |
Oxidation
The benzochromenone carbonyl group is resistant to oxidation, but the oxadiazole ring can undergo cleavage under strong oxidizing conditions:
-
KMnO₄/H₂SO₄ : Converts the oxadiazole ring to a carboxylic acid derivative via ring-opening, yielding 2-(4-chlorobenzamido)-3H-benzo[f]chromen-3-one-5-carboxylic acid (58% yield) .
Reduction
-
NaBH₄/MeOH : Selectively reduces the chromenone carbonyl to a hydroxyl group, forming 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-hydroxybenzo[f]chromene .
-
LiAlH₄ : Full reduction of both carbonyl and oxadiazole groups produces complex amine derivatives (45% yield) .
Coupling Reactions
The chlorophenyl group facilitates cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives (Table 1) .
| Boronic Acid | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 2-[3-(4-Biphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one | 68 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Methoxy-substituted derivative | 61 |
1,3-Dipolar Cycloaddition
Reacts with nitrile oxides to form fused tricyclic structures. For example, reaction with benzonitrile oxide produces a 1,2,4-oxadiazolo[3,4-d]benzochromenone derivative (81% yield) .
Acid-Catalyzed Hydrolysis
-
Concentrated HCl at 100°C cleaves the oxadiazole ring, generating 4-chlorobenzamide and benzo[f]chromenone-2-carboxylic acid .
Synthetic Optimization
Microwave-assisted synthesis significantly improves reaction efficiency:
| Parameter | Conventional Method | Microwave-Assisted | Improvement |
|---|---|---|---|
| Reaction Time | 12–15 hours | 1.5–2.5 hours | 85% faster |
| Yield | 55–65% | 75–82% | +20% |
| Purity (HPLC) | 92–95% | 98–99% | +5% |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Moiety Variations
Benzo[f]chromen-3-one Derivatives
- Target Compound : The benzo[f]chromen-3-one core is linked to antitumor activity. For instance, pyrazole and pyrazolo[3,4-d]pyridazine derivatives of this core showed potent cytotoxicity against multiple cancer cell lines .
- 2-([1,2,4]triazolo[4,3-a]pyrimidin-5-yl)-3H-benzo[f]chromen-3-one (15c) : Exhibited a high melting point (232–234°C) and 90% yield, suggesting robust synthetic accessibility. However, its activity data are unspecified .
Benzoic Acid Derivatives
- 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic Acid: Replaces the chromenone core with benzoic acid. While purity (95%) and molecular weight (300.16 g/mol) are documented, biological activity remains uncharacterized .
Imidazolone Derivatives
Substituent Modifications
4-Chlorophenyl vs. 4-Fluorophenyl
- Target Compound : The 4-chlorophenyl group on the oxadiazole may enhance lipophilicity and binding affinity to hydrophobic targets.
Trifluoromethyl Modifications
- 4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (47) : The trifluoromethyl group increases metabolic stability and electron-withdrawing effects, improving pharmacokinetic profiles .
Preparation Methods
Cyclocondensation of Chromenone Carbohydrazide with 4-Chlorobenzoyl Chloride
The most widely reported method involves a two-step sequence starting with the synthesis of 3-oxo-3H-benzo[f]chromene-2-carbohydrazide (3) , followed by cyclocondensation with 4-chlorobenzoyl chloride.
Step 1: Synthesis of 3-Oxo-3H-Benzo[f]Chromene-2-Carbohydrazide
Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate (2) is refluxed with hydrazine hydrate in ethanol, yielding the carbohydrazide intermediate (3) . This reaction typically achieves >95% yield under reflux conditions (2 hours).
Step 2: Oxadiazole Ring Formation
Intermediate (3) is treated with 4-chlorobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds via nucleophilic acyl substitution, forming the 1,2,4-oxadiazole ring. Optimal conditions include refluxing in anhydrous dichloroethane for 6–8 hours, yielding 72–85% of the target compound.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–85°C (reflux) |
| Solvent | Dichloroethane |
| Yield | 72–85% |
| Purification | Recrystallization (ethanol) |
- IR (KBr): 3065 cm⁻¹ (C-H aromatic), 1680 cm⁻¹ (C=O chromenone), 1595 cm⁻¹ (C=N oxadiazole).
- ¹H NMR (400 MHz, CDCl₃): δ 8.72–7.21 (m, 11H, aromatic), 5.49 (s, 1H, H-4 chromenone).
Photocatalytic Oxidative Heterocyclization
A visible-light-driven approach utilizes eosin-Y as an organic photocatalyst to synthesize the 1,2,4-oxadiazole moiety. This method avoids harsh reagents and operates under ambient conditions.
Procedure:
A mixture of 4-chlorobenzaldehyde semicarbazone (27) and carbon tetrabromide (CBr₄) in acetonitrile is irradiated with blue LEDs (450 nm) for 12 hours. The reaction leverages singlet oxygen generation to facilitate oxidative cyclization, yielding 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (29) , which is subsequently coupled to benzo[f]chromen-3-one via Ullmann coupling.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Eosin-Y (2 mol%) |
| Light Source | Blue LEDs (450 nm) |
| Yield (Oxadiazole) | 89% |
| Coupling Yield | 68% (CuI, K₂CO₃, DMF, 110°C) |
Advantages:
- Ambient temperature and atmospheric oxygen.
- Reduced byproduct formation compared to thermal methods.
Pd-Catalyzed Annulation of Isocyanides and Hydrazides
Palladium-catalyzed annulation offers a modular route to construct the oxadiazole ring. This method is highly tunable for introducing diverse substituents.
Reaction Scheme:
- Hydrazide Preparation: 4-Chlorobenzoic acid hydrazide (31) is prepared via refluxing methyl 4-chlorobenzoate with hydrazine hydrate.
- Annulation: Hydrazide (31) reacts with tert-butyl isocyanide (32) in toluene under Pd(OAc)₂ catalysis (5 mol%), yielding 3-(4-chlorophenyl)-1,2,4-oxadiazole (33) .
- Chromenone Coupling: The oxadiazole (33) is attached to benzo[f]chromen-3-one using Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
Key Data:
| Parameter | Value |
|---|---|
| Pd Catalyst | Pd(OAc)₂ (5 mol%) |
| Oxadiazole Yield | 82% |
| Coupling Yield | 75% |
Optimization Studies
Solvent and Temperature Effects
Cyclocondensation reactions in polar aprotic solvents (DMF, DMSO) show higher yields than in chlorinated solvents but require stringent drying. Elevated temperatures (>100°C) accelerate ring closure but may degrade sensitive substrates.
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 78 | 5 |
| Dichloroethane | 85 | 8 |
| THF | 62 | 12 |
Catalytic Systems
- POCl₃ vs. PCl₅: POCl₃ provides superior selectivity for oxadiazole formation (85% vs. 70% with PCl₅).
- Photocatalytic Efficiency: Eosin-Y outperforms Ru-based catalysts in oxidative cyclization, achieving 89% yield vs. 65% with [Ru(bpy)₃]²⁺.
Scalability and Industrial Considerations
The cyclocondensation route is preferred for scale-up due to straightforward purification (recrystallization) and commercially available precursors. Continuous-flow reactors have been proposed to enhance safety during POCl₃ handling.
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one?
The synthesis typically involves cyclocondensation of a benzo[f]chromen-3-one precursor with a 4-chlorophenyl-substituted amidoxime. Key steps include:
- Oxadiazole ring formation : Reacting amidoximes with activated carboxylic acid derivatives (e.g., using carbonyldiimidazole (CDI) as an activating agent) in polar aprotic solvents like DMF at 80–100°C .
- Chromenone core preparation : Starting from substituted phenols and malonic acid derivatives via Pechmann condensation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Advanced: How can researchers optimize cyclocondensation yields for oxadiazole ring formation?
Optimization strategies include:
- Stoichiometric control : A 1:1 molar ratio of amidoxime to activated carboxylate minimizes side reactions.
- Catalysis : Use of CDI or other coupling agents to enhance reaction efficiency .
- Temperature modulation : Gradual heating (e.g., 80°C for 12 hours) improves regioselectivity.
- Solvent selection : DMF or THF enhances solubility of intermediates .
Monitor reaction progress via TLC or HPLC to terminate at peak yield (~65–85%) .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Essential methods:
- NMR : and NMR to verify aromatic protons, oxadiazole ring carbons, and substituent positions.
- IR : Peaks at 1620–1680 cm confirm C=N (oxadiazole) and C=O (chromenone) groups .
- Mass spectrometry (HRMS) : Exact mass matching for molecular formula validation (e.g., CHClNO) .
- X-ray crystallography : Resolves tautomeric ambiguities and confirms spatial arrangement .
Advanced: How can tautomerism in the oxadiazole ring complicate NMR interpretation, and how is this resolved?
The oxadiazole ring may exhibit keto-enol tautomerism, leading to signal splitting in NMR. Solutions include:
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to assign tautomeric forms.
- Variable-temperature NMR : Cooling shifts equilibrium, simplifying spectra .
- Computational modeling : DFT calculations predict dominant tautomers under specific conditions .
Basic: What in vitro assays evaluate the compound’s anticancer activity?
- Cell viability assays : MTT or resazurin-based assays using cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours .
- Apoptosis detection : Flow cytometry with Annexin V/PI staining .
- Dose-response curves : IC values calculated using non-linear regression (e.g., GraphPad Prism) .
Advanced: How can structure-activity relationship (SAR) studies enhance bioactivity?
- Substituent variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -CF) to modulate enzyme binding .
- Ring modification : Introduce heteroatoms (e.g., S in place of O) in the chromenone core to alter pharmacokinetics .
- In silico screening : Docking studies (AutoDock Vina) predict interactions with targets like topoisomerase II or kinases .
Methodological: How to reconcile conflicting reports on biological activity across studies?
- Standardize assays : Use identical cell lines (e.g., ATCC-certified) and culture conditions.
- Control for purity : HPLC purity >95% reduces batch variability .
- Meta-analysis : Compare IC values normalized to reference drugs (e.g., doxorubicin) .
Advanced: What computational methods predict target interactions?
- Molecular docking : Identify binding poses in enzyme active sites (e.g., CYP450 isoforms) using PyMOL .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- Pharmacophore modeling : Define essential interaction features (e.g., hydrogen bond acceptors) using MOE .
Analytical: How to determine purity and stability under storage conditions?
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (detection at 254 nm) .
- Stress testing : Expose to heat (40–60°C), light, and humidity; monitor degradation via LC-MS .
- Long-term stability : Store at -20°C in amber vials under inert gas (N) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
